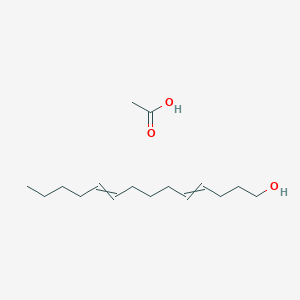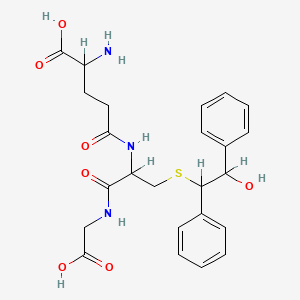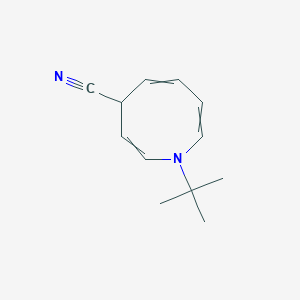
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is an organic compound known for its unique structure and properties. It features a dioxolane ring substituted with a diphenylmethylidene group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dioxolane ring to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the diphenylmethylidene group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce diphenylmethyl derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic systems, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share the diphenylmethylidene group but differ in the presence of a malonic acid moiety.
N-(Diphenylmethylene)glycine Esters: These compounds feature a diphenylmethylene group attached to a glycine ester.
Uniqueness
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
109911-29-7 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-benzhydrylidene-4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H18O2/c1-18(2)13-19-17(20-18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clave InChI |
LMYXQNPLLNXITA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=C(C2=CC=CC=C2)C3=CC=CC=C3)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)

![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)

![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)


![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
